3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one
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Overview
Description
3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Substitution Reactions: Introduction of the 2-methylphenyl group and the prop-2-yn-1-yl group can be done through nucleophilic substitution reactions using suitable halogenated precursors.
Cyclization and Final Modifications: The final piperazin-2-one structure is formed through cyclization reactions, often under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the piperazin-2-one ring or the alkyne group, resulting in different reduced forms.
Substitution: The aromatic ring and the piperazine nitrogen atoms can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Halogenated compounds, organometallic reagents, and various catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce saturated or partially reduced compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)piperazine: Shares the 2-methylphenyl group but lacks the prop-2-yn-1-yl group.
4-(Prop-2-yn-1-yl)piperazine: Contains the prop-2-yn-1-yl group but lacks the 2-methylphenyl group.
2-Methylphenylpiperazin-2-one: Similar core structure but different substituents.
Uniqueness
3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one is unique due to the presence of both the 2-methylphenyl and prop-2-yn-1-yl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-methylphenyl)-4-prop-2-ynylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-9-16-10-8-15-14(17)13(16)12-7-5-4-6-11(12)2/h1,4-7,13H,8-10H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKBODIQGFNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)NCCN2CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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